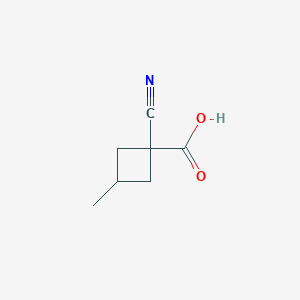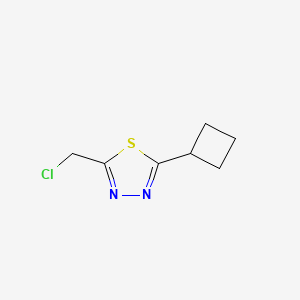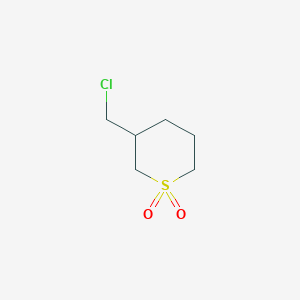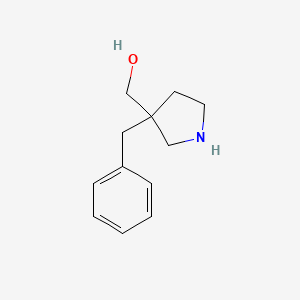![molecular formula C8H11BrN2O3S B1528536 5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one CAS No. 1538097-29-8](/img/structure/B1528536.png)
5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one
Overview
Description
5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one is a chemical compound with the CAS Number: 1538097-29-8 . It has a molecular weight of 295.16 . The IUPAC name for this compound is 5-bromo-3- (2- (ethylsulfonyl)ethyl)pyrimidin-4 (3H)-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11BrN2O3S/c1-2-15(13,14)4-3-11-6-10-5-7(9)8(11)12/h5-6H,2-4H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .Scientific Research Applications
Synthesis and Antimicrobial Activity
A significant application of 5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one derivatives is in the synthesis of compounds with notable antimicrobial and antifungal activities. Studies have demonstrated the successful synthesis of novel derivatives showing considerable activity against a range of microbial strains. For example, derivatives have been synthesized that exhibit good antibacterial and antifungal activity, highlighting their potential in addressing various infections caused by bacteria and fungi (Sharma et al., 2022).
Anti-tubercular Applications
Another crucial application is in the development of anti-tubercular agents. The synthesis of 5-(nitro/bromo)-styryl-2-benzimidazoles, for instance, has shown higher anti-tubercular activity against Mycobacterium tuberculosis H(37) Rv, indicating the potential of 5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one derivatives in tuberculosis treatment (Shingalapur et al., 2009).
Synthesis of Novel Pyrazolopyrimidines Derivatives
Research has also focused on the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. This indicates the compound’s role in the synthesis of molecules that could potentially be used in cancer treatment and as anti-inflammatory agents by inhibiting 5-lipoxygenase, an enzyme involved in the biosynthesis of proinflammatory mediators (Rahmouni et al., 2016).
Calcium Channel Binding Studies
Additionally, derivatives of 5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one have been evaluated for their calcium channel blocking activity. This research is significant for the development of new therapeutic agents for diseases related to calcium channel dysfunction, comparing the activity of synthesized compounds with that of known calcium channel blockers like nifedipine (Singh et al., 2009).
Safety and Hazards
properties
IUPAC Name |
5-bromo-3-(2-ethylsulfonylethyl)pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O3S/c1-2-15(13,14)4-3-11-6-10-5-7(9)8(11)12/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYOGIOKXWGBPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN1C=NC=C(C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



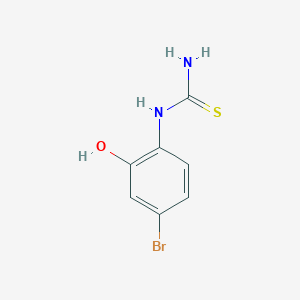
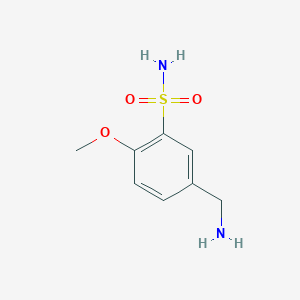


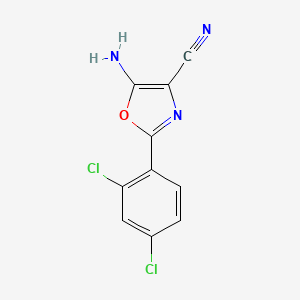
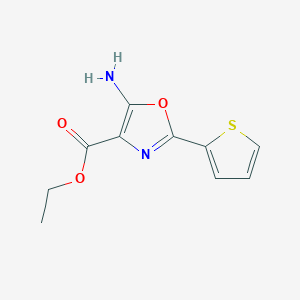

![[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol](/img/structure/B1528463.png)
